6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound belonging to the triazino-benzoxazepine family This compound is characterized by its unique structure, which includes an ethyl group, an isopropylsulfanyl group, and a dihydrotriazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of an appropriate isatin derivative with a thiosemicarbazide, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents to facilitate the formation of the triazino-benzoxazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Reduction: The compound can be reduced to modify the triazino-benzoxazepine core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: Known for its anticancer and antiviral activities.
INDOLO[2,3-B]QUINOXALINE: Exhibits DNA intercalating properties and cytotoxic activity.
1,2,4,5-TETRAZINES: Used in various chemical reactions and as building blocks for complex molecules.
Uniqueness
6-ETHYL-3-(ISOPROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific structural features, such as the presence of an ethyl group and an isopropylsulfanyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H18N4OS |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-ethyl-3-propan-2-ylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C15H18N4OS/c1-4-12-16-11-8-6-5-7-10(11)13-14(20-12)17-15(19-18-13)21-9(2)3/h5-9,12,16H,4H2,1-3H3 |
InChI Key |
GRRNMNKDWKAZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SC(C)C |
Origin of Product |
United States |
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